molecular formula C4F6O2 B1305970 Tetrafluorosuccinyl fluoride CAS No. 679-13-0

Tetrafluorosuccinyl fluoride

Cat. No.: B1305970
CAS No.: 679-13-0
M. Wt: 194.03 g/mol
InChI Key: KNURRSZDMIXZLO-UHFFFAOYSA-N
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Description

Tetrafluorosuccinyl fluoride is a chemical compound with the molecular formula C₄F₆O₂. It is known for its high reactivity and is used in various chemical processes. The compound is characterized by its high density of 1.595 g/cm³ and a boiling point of 30°C . It is a colorless liquid that is highly reactive due to the presence of multiple fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluorosuccinyl fluoride can be synthesized through several methods. One common method involves the fluorination of succinyl chloride using sulfur tetrafluoride. The reaction typically requires controlled conditions to prevent over-fluorination and to ensure the desired product is obtained. The reaction can be represented as follows: [ \text{C}_4\text{H}_4\text{Cl}_2\text{O}_2 + 4\text{SF}_4 \rightarrow \text{C}_4\text{F}_6\text{O}_2 + 4\text{SOF}_2 + 2\text{HF} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale fluorination reactors. These reactors are designed to handle the highly reactive nature of fluorine and its compounds. The process involves the careful control of temperature and pressure to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Tetrafluorosuccinyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms in this compound can be substituted with other nucleophiles. For example, reaction with amines can lead to the formation of amides.

    Addition Reactions: The compound can participate in addition reactions with unsaturated compounds, leading to the formation of new carbon-fluorine bonds.

    Hydrolysis: this compound can be hydrolyzed in the presence of water to form tetrafluorosuccinic acid and hydrogen fluoride.

Common Reagents and Conditions:

    Sulfur Tetrafluoride: Used in the initial synthesis of this compound.

    Amines: Used in substitution reactions to form amides.

    Water: Used in hydrolysis reactions.

Major Products Formed:

    Tetrafluorosuccinic Acid: Formed through hydrolysis.

    Amides: Formed through substitution reactions with amines.

Scientific Research Applications

Tetrafluorosuccinyl fluoride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various fluorinated organic compounds. Its high reactivity makes it valuable in the development of new chemical reactions and pathways.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: this compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of fluorinated polymers and other materials with unique properties.

Mechanism of Action

The mechanism by which tetrafluorosuccinyl fluoride exerts its effects is primarily through its high reactivity with nucleophiles. The fluorine atoms in the compound are highly electronegative, making the carbon atoms electrophilic and susceptible to nucleophilic attack. This reactivity allows the compound to participate in a wide range of chemical reactions, forming stable products with various nucleophiles.

Comparison with Similar Compounds

    Sulfur Tetrafluoride: Used in the synthesis of tetrafluorosuccinyl fluoride and shares similar reactivity patterns.

    Tetrafluoroethylene: Another fluorinated compound with high reactivity, used in the production of fluoropolymers.

    Hexafluoroacetone: A fluorinated ketone with similar reactivity and applications in organic synthesis.

Uniqueness: this compound is unique due to its specific structure, which allows for multiple fluorine atoms to be present on a single molecule. This high degree of fluorination imparts unique chemical properties, such as high reactivity and stability in various chemical environments. Its ability to form stable complexes with biological molecules also sets it apart from other fluorinated compounds.

Properties

IUPAC Name

2,2,3,3-tetrafluorobutanedioyl difluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F6O2/c5-1(11)3(7,8)4(9,10)2(6)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNURRSZDMIXZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(=O)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380213
Record name Tetrafluorosuccinyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679-13-0
Record name Tetrafluorosuccinyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 679-13-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Into a four necked flask equipped with a thermometer, a reflux condenser, a dropping funnel and a magnetic stirrer, 4950 g (18.5 moles as SO3) of fuming sulfuric acid containing 30% of SO3 were charged. The flask was heated to 85° C. and then, 990 g (2.2 moles) of 1,4-diiodoperfluorobutane having the forumla I (CF2)4I were added dropwise to the flask. The reaction was conducted for 6 hours while maintaining the temperature in the reactor at 85° to 95° C. The reaction mixture discharged from the reflux condenser, was passed through a gas washing bottle containing concentrated sulfuric acid and was collected in a flask cooled with a dryice-ethanol coolant. The collected reaction products in the flask were separated by distillation whereby 247 g of a fraction of a boiling point of 18° C. were obtained. According to F19NMR analysis of the fractions, the fraction having a boiling point of 18° C. consisted of 200g (yield of 47%) of perfluoro- γ-butyrolactone and 47 g (yield of 11%) of perfluorosuccinic difluoride. Another fraction having a boiling point of 1° C., 45 g (yield of 11% ) of perfluoroetrahydrofuran was also obtained.
Quantity
4950 g
Type
reactant
Reaction Step One
Quantity
990 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrafluorosuccinyl fluoride
Reactant of Route 2
Tetrafluorosuccinyl fluoride
Reactant of Route 3
Tetrafluorosuccinyl fluoride
Reactant of Route 4
Tetrafluorosuccinyl fluoride
Reactant of Route 5
Reactant of Route 5
Tetrafluorosuccinyl fluoride
Reactant of Route 6
Tetrafluorosuccinyl fluoride

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